molecular formula C9H18N2 B8700391 Piperazine, 1-(3-methyl-2-butenyl)- CAS No. 69541-13-5

Piperazine, 1-(3-methyl-2-butenyl)-

Cat. No.: B8700391
CAS No.: 69541-13-5
M. Wt: 154.25 g/mol
InChI Key: PMDANHXSGXGFND-UHFFFAOYSA-N
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Description

Historical Context of Piperazine (B1678402) Scaffolds in Pharmaceutical Chemistry

The history of piperazine in medicine began with its use as a solvent for uric acid and later as an anthelmintic agent to treat parasitic worm infections. taylorandfrancis.comdrugbank.com Its mode of action involves paralyzing the parasites, which allows the host to expel them. wikipedia.org This early application highlighted the biocompatibility and therapeutic potential of the piperazine ring.

Over the decades, the versatility of the piperazine scaffold has been extensively explored, leading to its incorporation into a vast number of drugs across various therapeutic areas. nih.govnih.gov The two nitrogen atoms in the piperazine ring provide sites for substitution, allowing for the creation of diverse chemical libraries with a range of biological activities. nih.gov This has led to the development of piperazine-containing drugs with applications as antipsychotics, antidepressants, antihistamines, and anticancer agents. researchgate.netnih.gov The ability of the piperazine moiety to improve the water solubility and pharmacokinetic properties of drug candidates has further solidified its importance in medicinal chemistry. nih.govnih.gov

Significance of the 1-(3-Methyl-2-butenyl) Substituent in Molecular Design

The 1-(3-methyl-2-butenyl) group, commonly known as the prenyl or isoprenyl group, is a five-carbon branched-chain unsaturated substituent. In nature, prenylation, the attachment of prenyl groups to molecules, is a crucial post-translational modification of proteins that influences their localization and function. nih.govwikipedia.org This natural precedent has inspired medicinal chemists to incorporate the prenyl motif into synthetic compounds to enhance their biological activity.

The addition of a prenyl group can significantly impact a molecule's properties. It increases lipophilicity, which can enhance membrane permeability and oral bioavailability. tandfonline.com This modification can also facilitate crucial interactions with biological targets, often leading to increased potency and efficacy. nih.gov Studies on various classes of compounds, including flavonoids and coumarins, have demonstrated that the presence of a prenyl group can confer or enhance a range of biological activities, such as antidepressant, antibacterial, and anticancer effects. tandfonline.comnih.gov The prenyl group's ability to influence protein-protein interactions and membrane association makes it a valuable tool in rational drug design. wikipedia.org

Overview of Research Trajectories and Academic Relevance for This Compound

The academic interest in 1-(3-methyl-2-butenyl)piperazine and its derivatives stems from the potential to combine the favorable pharmacokinetic properties of the piperazine core with the bioactivity-enhancing features of the prenyl group. Research in this area is often focused on synthesizing novel derivatives and evaluating their potential as therapeutic agents.

One major research trajectory involves the synthesis of various substituted 1-(3-methyl-2-butenyl)piperazine analogs and screening them for a wide range of biological activities. Given the known activities of both piperazine and prenylated compounds, these investigations often target central nervous system disorders, infectious diseases, and cancer. researchgate.netnih.gov For instance, the synthesis of novel arylamide derivatives containing a piperazine moiety has yielded potent tubulin polymerization inhibitors with significant liver cancer inhibitory activity. nih.gov

Another area of research focuses on understanding the structure-activity relationships (SAR) of these compounds. By systematically modifying the substituents on both the piperazine ring and the prenyl group, researchers can identify the key structural features responsible for a particular biological effect. This knowledge is crucial for the rational design of more potent and selective drug candidates.

The synthesis of 1-(3-methyl-2-butenyl)piperazine itself can be achieved through various established methods for N-alkylation of piperazine. organic-chemistry.orgnih.gov The choice of synthetic route often depends on the desired scale and the availability of starting materials.

Interactive Data Table: Research on Piperazine Derivatives

Compound Class Therapeutic Target/Activity Key Findings Reference
Arylamide derivatives containing piperazineTubulin polymerization inhibitors for liver cancerCompound 16f (MY-1121) showed low nanomolar IC50 values against various cancer cell lines. nih.gov
Azole-containing piperazine derivativesAntimicrobial and antifungalMany synthesized compounds exhibited significant antimicrobial and antifungal properties.
Piperazine derivativesAntianxiety and antidepressant-like effectsA novel derivative showed potential therapeutic effects, possibly through the serotonergic system. ijcmas.com
1β-Methyl-2-(5-substituted pyrrolidin-3-ylthio)carbapenemsAntibacterialLenapenem (BO-2727) demonstrated potent activity against Gram-positive and Gram-negative bacteria. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69541-13-5

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1-(3-methylbut-2-enyl)piperazine

InChI

InChI=1S/C9H18N2/c1-9(2)3-6-11-7-4-10-5-8-11/h3,10H,4-8H2,1-2H3

InChI Key

PMDANHXSGXGFND-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN1CCNCC1)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1 3 Methyl 2 Butenyl Piperazine

Advanced Synthetic Routes to the Piperazine (B1678402) Core

The construction of the piperazine ring is a fundamental step that can be achieved through various methods. Modern synthetic approaches offer high levels of control over the final product's structure and stereochemistry.

Chiral Synthesis of Enantiomerically Pure 1-(3-Methyl-2-butenyl)piperazine

While 1-(3-methyl-2-butenyl)piperazine itself is achiral, the synthesis of enantiomerically pure derivatives, where chirality is introduced on the piperazine ring, is a critical area of research. Such syntheses allow for the exploration of three-dimensional chemical space, which can be crucial for molecular recognition at biological targets. nih.gov

The asymmetric synthesis of piperazines with defined stereocenters on the carbon backbone is a key strategy for creating chiral analogues. These methods often employ starting materials from the chiral pool or utilize asymmetric catalysis.

From Chiral Amino Acids : A common and effective method involves using optically pure amino acids as starting materials. nih.gov For instance, a concise synthetic route can convert chiral amino acids into 1,2-diamines, which then undergo annulation to form 2,3-substituted piperazines with high enantiomeric purity. nih.govnih.gov This strategy allows for the controlled installation of substituents and stereocenters on the piperazine ring.

Asymmetric Catalysis : Catalytic asymmetric reactions provide an efficient means to generate chiral piperazines. A highly diastereoselective intramolecular palladium-catalyzed hydroamination has been reported for the modular synthesis of 2,6-disubstituted piperazines. nih.gov This approach involves the cyclization of an aminoalkene substrate, derived from a homochiral cyclic sulfamidate, to establish the trans stereochemistry of the final piperazine product. nih.gov Similarly, asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones can produce highly enantioenriched tertiary piperazin-2-ones, which can be reduced to the corresponding chiral piperazines. nih.gov

Table 1: Stereoselective Synthetic Strategies for Chiral Piperazine Cores

Method Description Key Features
Chiral Pool Synthesis Utilization of readily available chiral molecules, such as amino acids, as starting materials. Predictable stereochemistry based on the starting material. nih.gov
Asymmetric Hydroamination Palladium-catalyzed intramolecular cyclization of aminoalkenes. High diastereoselectivity, leading to specific isomers (e.g., trans-2,6-disubstituted piperazines). nih.gov

When a stereoselective synthesis is not employed, a racemic mixture of a chiral piperazine derivative may be produced. The separation of this mixture into its individual enantiomers is achieved through a process called chiral resolution. libretexts.orgwikipedia.org

The most common method for resolving racemic amines like piperazine derivatives is through the formation of diastereomeric salts. libretexts.orgwikipedia.org This process involves the following steps:

Salt Formation : The racemic base (the piperazine derivative) is reacted with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org Commonly used chiral acids include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org This reaction produces a mixture of two diastereomeric salts.

Separation : Diastereomers possess different physical properties, such as solubility. libretexts.org This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution. libretexts.orgresearchgate.net The crystallization process may be repeated multiple times to achieve high diastereomeric purity, which can be monitored by measuring the optical rotation of the crystals. libretexts.org

Liberation of Enantiomer : After separation, the pure diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the desired pure enantiomer of the piperazine derivative. wikipedia.org

A case study on a diphenyl-substituted N-methyl-piperazine demonstrated that using di-p-anisoyl-d-tartaric acid in a specific solvent system led to the successful crystallization of one diastereomeric salt, ultimately allowing for the isolation of the desired enantiomer with 98% enantiomeric excess after recrystallization. researchgate.net This highlights the effectiveness of classical resolution for obtaining enantiopure piperazine compounds. researchgate.net

Regioselective Functionalization of the Piperazine Ring

Regioselective functionalization allows for the introduction of substituents at specific positions on the piperazine ring, which is essential for building molecular complexity and synthesizing targeted derivatives. For a monosubstituted piperazine like 1-(3-methyl-2-butenyl)piperazine, the primary site for further functionalization is the second nitrogen atom (N4). However, methods also exist for functionalizing the carbon atoms of the ring.

Strategies for regioselective C-H functionalization have become powerful tools in synthesis. nih.gov For heterocyclic systems, these methods can direct the introduction of new groups to specific carbon atoms. For instance, directed lithiation, often mediated by a directing group on the molecule, followed by trapping with an electrophile, can functionalize a specific C-H bond. researchgate.net While not specifically detailed for 1-(3-methyl-2-butenyl)piperazine, the principles of regioselective C-H functionalization of N-heterocycles are well-established and could be applied to create novel carbon-substituted analogues. nih.gov For example, Ir-catalyzed C-H borylation has been used to regioselectively install a boryl group on a benzothiadiazole ring, which then serves as a handle for further diverse functionalization. nih.gov Such a strategy could conceptually be applied to the piperazine ring under appropriate conditions.

Synthesis of 1-(3-Methyl-2-butenyl)piperazine Analogues and Derivatives

The synthesis of analogues and derivatives of 1-(3-methyl-2-butenyl)piperazine typically involves modifications to the piperazine ring, primarily at the unsubstituted secondary amine.

Modifications of the Piperazine Ring Substituents

The secondary amine at the N4 position of 1-(3-methyl-2-butenyl)piperazine is a versatile handle for introducing a wide array of functional groups through common nitrogen-centered reactions.

N-Alkylation and N-Arylation : The N4 nitrogen can be readily alkylated or arylated. Reductive amination is a powerful method for N-alkylation, involving the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent. nih.gov N-arylation can be accomplished through palladium-catalyzed Buchwald-Hartwig amination, which allows for the coupling of the piperazine with aryl halides or triflates. organic-chemistry.org

Acylation and Sulfonylation : Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields N-acyl derivatives. Similarly, reaction with sulfonyl chlorides provides N-sulfonyl analogues.

Michael Addition : The nucleophilic secondary amine can participate in Michael additions to α,β-unsaturated carbonyl compounds, extending the substituent with a carbon chain.

Mannich Reaction : The Mannich reaction, involving an aldehyde (like formaldehyde) and another compound with an active hydrogen, can be used to introduce aminomethylated substituents. doi.org

These derivatization reactions enable the creation of large libraries of compounds based on the 1-(3-methyl-2-butenyl)piperazine scaffold for further investigation. For example, various thiazolylhydrazine-piperazine derivatives have been synthesized by reacting a piperazine-containing benzaldehyde (B42025) with thiosemicarbazide, followed by cyclization with α-haloketones, demonstrating a multi-step pathway to complex analogues. nih.gov

Table 2: Common Derivatization Reactions at the N4-Position

Reaction Type Reagents Product Type
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) N-Alkyl piperazine
Buchwald-Hartwig Amination Aryl Halide, Palladium Catalyst, Base N-Aryl piperazine
Acylation Acyl Chloride or Carboxylic Acid + Coupling Agent N-Acyl piperazine (Amide)
Sulfonylation Sulfonyl Chloride, Base N-Sulfonyl piperazine (Sulfonamide)

Exploration of Variants within the 3-Methyl-2-butenyl (B1208987) Moiety

The exploration of structural analogs of 1-(3-methyl-2-butenyl)piperazine, by modifying the prenyl group, allows for the fine-tuning of its physicochemical and biological properties. A common strategy involves the substitution of the phenyl group in cinnamylpiperazine (B8809312) analogs, which can be considered structurally related to prenylpiperazine. For instance, the synthesis of fluorinated cinnamylpiperazine derivatives has been reported, demonstrating the feasibility of introducing substituents on the aromatic ring of the allylic moiety. nih.gov

Another approach to creating variants involves modifying the linker between the piperazine ring and the terminal functional group. For example, in the synthesis of certain bioactive compounds, the length and nature of the alkyl chain connecting the piperazine to another moiety are systematically varied to optimize activity. google.com This principle can be applied to the 3-methyl-2-butenyl group by, for instance, introducing substituents on the double bond or the methyl groups.

The synthesis of such analogs typically follows established N-alkylation protocols. One common method is the reaction of piperazine with a substituted allylic halide, such as a substituted cinnamyl chloride. google.com For example, the preparation of 1-cinnamyl-4-(2'-phenyl-2'-propanol)-piperazine involves the reaction of cinnamylpiperazine with methyl styrene (B11656) oxide. google.com This highlights a pathway where a pre-formed prenyl-like piperazine can be further functionalized.

A standardized nomenclature has been developed for cinnamylpiperazine derivatives, which can be adapted for analogs of 1-(3-methyl-2-butenyl)piperazine. This system designates substituents on the piperazine ring by carbon number, on the linker by Greek letters (α, β, γ), and on an aryl ring using ortho, meta, and para descriptors. caymanchem.com

The following table provides examples of reaction conditions for the synthesis of piperazine derivatives with moieties analogous to the 3-methyl-2-butenyl group, illustrating the versatility of synthetic approaches.

Starting Piperazine DerivativeReagentReaction ConditionsProductReference
1-Boc-piperazine4-fluorobenzoyl chloride, Et3NCH2Cl2, 25 °C, 3 h1-(4-fluorobenzoyl)piperazine nih.gov
PiperazineCinnamyl chlorideExcess piperazine, absolute ethanolCinnamylpiperazine google.com
CinnamylpiperazineMethyl styrene oxideMethanol, reflux, 6 hours1-cinnamyl-4-(2'-phenyl-2'-propanol)-piperazine google.com

Coupling Strategies for Conjugates and Prodrugs (theoretical aspects)

The piperazine moiety is a versatile scaffold for the design of conjugates and prodrugs, aiming to improve pharmacokinetic properties such as solubility, permeability, and targeted delivery. caymanchem.comnih.govnih.gov Theoretical coupling strategies for 1-(3-methyl-2-butenyl)piperazine can be extrapolated from established methods for other piperazine derivatives.

One common prodrug strategy involves the formation of an ester linkage between the drug molecule and a promoiety containing a piperazine ring. This approach has been successfully used to enhance the water solubility and skin permeability of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov For 1-(3-methyl-2-butenyl)piperazine, if it were to be a promoiety, the free secondary amine could be coupled to a carboxylic acid-containing drug. Conversely, if a drug contains a hydroxyl or carboxyl group, the 1-(3-methyl-2-butenyl)piperazine could be designed as part of a linker that attaches to the drug.

The synthesis of these conjugates often involves standard coupling reactions. For example, the formation of an amide bond between a carboxylic acid-containing drug and the secondary amine of a piperazine derivative is a common strategy. The following table outlines theoretical coupling strategies for creating conjugates of a hypothetical drug with a piperazine-based linker.

Drug Functional GroupLinker/Pro-moietyCoupling ReactionTheoretical Conjugate
Carboxylic acid1-(3-methyl-2-butenyl)piperazineAmide bond formation (e.g., using DCC/DMAP)Drug-CO-N(piperazine)-prenyl
Hydroxyl1-(3-methyl-2-butenyl)piperazine-containing carboxylic acidEster bond formationDrug-O-CO-linker-piperazine-prenyl
Amine1-(3-methyl-2-butenyl)piperazine-containing aldehydeReductive aminationDrug-NH-CH2-linker-piperazine-prenyl

Catalytic and Green Chemistry Approaches in 1-(3-Methyl-2-butenyl)piperazine Synthesis

The synthesis of N-alkylated piperazines, including 1-(3-methyl-2-butenyl)piperazine, is increasingly benefiting from the principles of catalytic and green chemistry. These approaches aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

A key green chemistry strategy is the use of catalytic N-alkylation reactions. For instance, iridium and ruthenium complexes have been employed for the N-alkylation of amines with alcohols, which is an atom-economical process where water is the only byproduct. dtu.dk This methodology could be applied to the synthesis of 1-(3-methyl-2-butenyl)piperazine by reacting piperazine with 3-methyl-2-buten-1-ol. Palladium-catalyzed allylic alkylation is another powerful method for forming C-N bonds and has been used for the enantioselective synthesis of piperazine derivatives. nih.govnih.gov

The use of environmentally friendly solvents is another important aspect of green synthesis. While traditional methods often use organic solvents, newer procedures explore the use of greener alternatives or even solvent-free conditions. primescholars.com For example, the α-alkylation of ketones with alcohols has been achieved under solvent-free conditions using a nickel-on-silica-alumina catalyst. orgsyn.org

Furthermore, the development of simplified, one-pot procedures contributes to the greenness of a synthesis by reducing the number of steps and purification procedures. A simplified method for the general synthesis of monosubstituted piperazines has been developed, which can be performed in a batch reactor or a flow microwave reactor, offering advantages in terms of reaction time and energy consumption. nih.gov

The following table summarizes some catalytic and green chemistry approaches relevant to the synthesis of 1-(3-methyl-2-butenyl)piperazine.

Catalytic System/Green ApproachReactantsPotential AdvantagesReference
Iridium or Ruthenium catalystPiperazine, 3-methyl-2-buten-1-olAtom-economical, water as byproduct dtu.dk
Palladium catalystN-protected piperazin-2-one, allylic substrateEnantioselective synthesis nih.govnih.gov
Nickel on silica-aluminaPiperazine, 3-methyl-2-buten-1-olSolvent-free conditions orgsyn.org
Ultrasound irradiation1H-benzimidazole, alkylating agentReduced reaction times, high yields primescholars.com
Flow (microwave) reactorPiperazine, prenyl halideFaster reaction, energy efficient nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 3 Methyl 2 Butenyl Piperazine Derivatives

Stereochemical Determinants of Biological Activity for 1-(3-Methyl-2-butenyl)piperazine

Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. This is particularly true for derivatives of 1-(3-methyl-2-butenyl)piperazine, where the introduction of chiral centers significantly influences their interaction with biological targets.

Differential Activities of R- and S-Enantiomers

The spatial arrangement of substituents around a chiral center can lead to significant differences in the biological activity of enantiomers. For instance, in a series of chiral methyl-substituted aryl piperazinium compounds, the stereoisomers displayed distinct selectivity for α9 and α7 nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov The introduction of a methyl group on the piperazine (B1678402) ring creates a chiral center, leading to R- and S-enantiomers with potentially different activities. nih.gov

In a study of cis-2-methyl-5-[(dimethylamino)methyl]-1,3-oxathiolane methiodide, a potent cholinergic agonist, the resolved enantiomers showed marked differences in their muscarinic and nicotinic potency. nih.gov The (+)-enantiomer was found to be the most potent of the four isomers, highlighting the critical role of absolute configuration in determining biological response. nih.gov

Impact of Absolute Configuration on Receptor Binding Affinity and Efficacy

The absolute configuration of a molecule dictates its three-dimensional shape, which is a critical factor for its binding to a specific receptor. Molecular modeling studies on 2-substituted piperazines have shown that the R-enantiomers can bind to the α7 nicotinic acetylcholine receptor, with the basic and pyridyl nitrogens aligning with their counterparts in epibatidine, a potent nicotinic agonist. nih.gov This specific orientation, favored by the R-configuration, is crucial for effective receptor interaction. nih.gov

Furthermore, studies on chiral methyl-substituted aryl piperazinium compounds revealed that the addition of methyl groups at the C2 position of the piperazine ring had selective effects on either α7 or α9/α10 nAChR activity, depending on the stereoisomer. nih.gov This demonstrates that the absolute configuration directly influences not only the binding affinity but also the functional efficacy of the ligand at different receptor subtypes.

Influence of Piperazine Ring Substitutions on Pharmacological Profiles

In a series of 1-piperazino-3-arylindans, substitution on the piperazine ring was shown to enhance affinity for the D1 dopamine (B1211576) receptor. nih.gov Specifically, small substituents at the 2-position of the piperazine ring, such as methyl or dimethyl groups, led to potent D1 and D2 antagonism in vivo. nih.gov This suggests that the steric bulk at this position is a key determinant of activity at dopamine receptors.

Conversely, in a study of piperazine-based matrix metalloproteinase (MMP) inhibitors, substitutions on the distal nitrogen of the piperazine ring were found to be critical for activity against stromelysin-1 (MMP-3). nih.gov The nature of the substituent, whether an n-alkyl, amide, carbamide, or sulfonamide group, directly influenced the inhibitory potency. nih.gov

The table below summarizes the effect of piperazine ring substitutions on the pharmacological activity of different compound series.

Compound SeriesSubstitution PositionSubstituent TypeEffect on Pharmacological Profile
1-Piperazino-3-arylindans2-positionSmall alkyl groups (e.g., methyl, dimethyl)Increased D1 and D2 dopamine receptor antagonism. nih.gov
Piperazine-based MMP inhibitorsDistal nitrogenn-alkyl, amide, carbamide, sulfonamideModulated inhibitory activity against stromelysin-1 (MMP-3). nih.gov
Aryl piperazinium compoundsC2-positionMethyl groupSelective effects on α7 or α9/α10 nAChR activity. nih.gov
Aryl piperazinium compoundsC3-positionMethyl groupGreatly reduced activity at nAChRs. nih.gov

Role of the 3-Methyl-2-butenyl (B1208987) Side Chain in Ligand-Target Recognition

The 1-(3-methyl-2-butenyl) side chain, also known as the prenyl group, is a common feature in natural products and is known to contribute to the biological activity of various compounds. nih.gov This lipophilic moiety can engage in hydrophobic interactions within the binding pocket of a target protein, thereby enhancing binding affinity.

The piperazine scaffold itself is recognized as a privileged structure in drug discovery due to its favorable pharmacokinetic properties. nih.gov The combination of the piperazine core with the 3-methyl-2-butenyl side chain can lead to compounds with improved target affinity and bioavailability. researchgate.net The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the prenyl group can occupy a hydrophobic pocket in the target protein. nih.gov

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling for 1-(3-Methyl-2-butenyl)piperazine Analogues

Computational chemistry and QSAR modeling are powerful tools for understanding the relationship between the chemical structure of a molecule and its biological activity. nih.gov These methods can be used to predict the activity of new compounds and to guide the design of more potent analogues.

For a series of piperazine-based stromelysin-1 inhibitors, 3D-QSAR models were developed using comparative molecular field analysis (CoMFA). nih.gov These models provided insights into the steric and electrostatic requirements for ligand binding to the S1-S2' area of the enzyme. nih.gov The success of the models depended on the correct alignment of the inhibitors within the enzyme's active site, highlighting the importance of structural information in QSAR studies. nih.gov

In another study, a QSAR model was developed for piperine (B192125) analogs as inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.gov The model revealed that the partial negative surface area of the compounds and their heat of formation were positively correlated with inhibitory activity, while the area of the molecular shadow was inversely proportional to activity. nih.gov Such models can be used to predict the activity of new compounds and to understand the key molecular features responsible for their biological effects. nih.gov

Conformational Analysis of 1-(3-Methyl-2-butenyl)piperazine and its Derivatives in Solution and Bound States

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of piperazine derivatives has revealed that the piperazine ring typically adopts a chair conformation. nih.gov However, the orientation of substituents on the ring can be either axial or equatorial, and this can have a significant impact on the molecule's ability to bind to its target.

A study of 2-substituted piperazines found that the axial conformation was preferred for 1-acyl and 1-aryl derivatives. nih.gov For ether-linked compounds, the axial conformation was further stabilized by an intramolecular hydrogen bond. nih.gov This axial orientation places the basic and pyridyl nitrogens in a specific spatial arrangement that mimics the structure of nicotine, which is crucial for binding to the α7 nicotinic acetylcholine receptor. nih.gov

The table below presents key findings from conformational analysis studies of piperazine derivatives.

Compound TypePreferred ConformationStabilizing FactorsImplication for Biological Activity
1-Acyl and 1-aryl 2-substituted piperazinesAxial-Places basic and pyridyl nitrogens in an orientation that mimics nicotine. nih.gov
Ether-linked 2-substituted piperazinesAxialIntramolecular hydrogen bondFurther stabilizes the active conformation for nAChR binding. nih.gov

Molecular Mechanisms of Action and Receptor Interactions of 1 3 Methyl 2 Butenyl Piperazine

Ligand-Receptor Binding Kinetics and Thermodynamics

Interactions with Opioid Receptors as a Narcotic Antagonist Analgesic

There is no direct evidence in the scientific literature to suggest that 1-(3-methyl-2-butenyl)piperazine interacts with opioid receptors or possesses narcotic antagonist analgesic properties. However, research into more complex N-substituted piperazine (B1678402) derivatives has revealed opioid receptor activity. For instance, certain N-substituted 4-(3-hydroxyphenyl)piperazines have been identified as pure opioid receptor antagonists. nih.gov Specifically, compounds like N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine and its (3R) isomer demonstrate low nanomolar potency at μ, δ, and κ opioid receptors, acting as pure antagonists in functional assays. nih.gov The antagonistic properties of these molecules are attributed to the piperazine core and its substitutions, which differ significantly from the simple prenyl substitution of the compound . nih.govnih.gov

Opioid receptors are G-protein coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids. nih.gov The binding of a ligand to an opioid receptor can either activate it (agonism), leading to analgesia and other effects, or block its activation by other opioids (antagonism). nih.govyoutube.com The nature of the N-substituent on the piperazine or piperidine (B6355638) ring is a critical determinant of whether a compound will act as an agonist or an antagonist. nih.gov For example, in many opioid classes, an N-methyl group typically confers agonist properties, while larger N-substituents can introduce antagonist activity. nih.gov

Table 1: Opioid Receptor Antagonist Activity of Related Piperazine Compounds

Compound NameReceptor Target(s)Observed Activity
N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazineμ, δ, κ opioid receptorsPure Antagonist
N-phenylpropyl (3R)-3-methyl-4-(3-hydroxyphenyl)piperazineμ, δ, κ opioid receptorsPure Antagonist

This table presents data on compounds structurally related to 1-(3-methyl-2-butenyl)piperazine to provide context on potential, though unconfirmed, activities.

Modulatory Effects on Dopamine (B1211576) Receptors, Specifically D3 Receptor Affinity and Selectivity

No studies have directly assessed the affinity and selectivity of 1-(3-methyl-2-butenyl)piperazine for dopamine receptors. The field of dopamine receptor pharmacology, however, is rich with examples of piperazine-containing molecules, particularly arylpiperazines, that exhibit high affinity and selectivity for dopamine receptor subtypes, most notably the D2 and D3 receptors. khanacademy.org These receptors are implicated in a variety of neurological and psychiatric conditions. wikipedia.orgnih.gov

Research has shown that the nature of the substituent on the piperazine nitrogen, as well as the aromatic portion of arylpiperazines, plays a crucial role in determining the affinity and selectivity for D2 versus D3 receptors. nih.govnih.gov For instance, certain N-phenylpiperazine analogs have been developed that show high affinity for the human D3 receptor with significant selectivity over the D2 receptor. nih.gov The structural features of these complex molecules, which are designed to fit into the binding pockets of the receptors, are far more intricate than the simple prenyl group of 1-(3-methyl-2-butenyl)piperazine.

Dopamine receptors are a class of GPCRs that are the primary targets for the neurotransmitter dopamine. wikipedia.orgnih.gov They are divided into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). nih.govnih.gov The development of ligands with high selectivity for specific dopamine receptor subtypes, such as the D3 receptor, is a key goal for developing treatments for conditions like substance abuse and Parkinson's disease. nih.gov

Potential Interactions with Other Neurotransmitter Receptors (e.g., GABA receptors, if general piperazine mechanisms are relevant)

Direct research on the interaction of 1-(3-methyl-2-butenyl)piperazine with GABA receptors is absent from the scientific literature. The piperazine moiety is a common scaffold in medicinal chemistry and can be found in compounds targeting a wide range of neurotransmitter receptors.

GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, particularly the GABA-A receptors, are the site of action for many drugs, including benzodiazepines and barbiturates. wikipedia.orgnews-medical.netyoutube.com GABA-A receptors are ligand-gated ion channels, and their modulation can lead to sedative, anxiolytic, and anticonvulsant effects. youtube.comnih.gov While some nitrogen-containing heterocyclic compounds can modulate GABA receptor function, there is no basis to assume that 1-(3-methyl-2-butenyl)piperazine would share these properties without direct experimental evidence. nih.gov

Cellular and Subcellular Mechanisms Underlying Pharmacological Effects

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation

Given the lack of direct evidence for 1-(3-methyl-2-butenyl)piperazine binding to any specific GPCR, its modulation of GPCR signaling pathways remains entirely speculative. The previously discussed opioid and dopamine receptors are classic examples of GPCRs. nih.govnih.gov

GPCRs are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways, ultimately leading to a cellular response. nih.govyoutube.comkhanacademy.org When a ligand binds to a GPCR, it causes a conformational change in the receptor, which in turn activates an associated G-protein on the intracellular side. youtube.comkhanacademy.org The activated G-protein then initiates a cascade of intracellular events, such as the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels, or the activation of phospholipase C. youtube.com The specific signaling pathway that is activated depends on the type of G-protein coupled to the receptor. khanacademy.org For example, D1-like dopamine receptors typically couple to Gs proteins to stimulate adenylyl cyclase, while D2-like receptors often couple to Gi proteins to inhibit this enzyme. nih.gov

Enzyme Inhibition or Activation Pathways (e.g., HIV Reverse Transcriptase in specific contexts)

There are no published studies investigating the effects of 1-(3-methyl-2-butenyl)piperazine on enzyme activity, including HIV reverse transcriptase.

HIV reverse transcriptase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV). nih.gov It is a primary target for many antiretroviral drugs, which can be broadly categorized as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.net While a vast number of diverse chemical structures have been explored for their potential to inhibit this enzyme, there is no indication that a simple molecule like 1-(3-methyl-2-butenyl)piperazine would be an effective inhibitor. The development of enzyme inhibitors typically involves the design of molecules that can specifically bind to the active site or an allosteric site of the enzyme, a level of molecular recognition that is not apparent in the structure of 1-(3-methyl-2-butenyl)piperazine. khanacademy.orgnih.gov

Molecular Dynamics Simulations and Docking Studies of 1-(3-Methyl-2-butenyl)piperazine with Protein Targets

Molecular dynamics (MD) simulations and docking studies are powerful computational tools used to predict and analyze the interaction between a ligand, such as 1-(3-methyl-2-butenyl)piperazine, and its protein target. Docking predicts the preferred orientation of a molecule when bound to a receptor, while MD simulations provide insights into the dynamic behavior of the complex over time.

To illustrate the potential interactions, a hypothetical data table from a docking study is presented below. The binding energies and interacting residues would be specific to the chosen protein target.

Protein Target (Hypothetical)Binding Energy (kcal/mol)Interacting Residues (Hypothetical)Interaction Type (Hypothetical)
Dopamine D2 Receptor-8.5Asp114, Ser193, Phe389Hydrogen Bond, Hydrophobic
5-HT1A Receptor-7.9Asp116, Tyr390, Trp358Hydrogen Bond, π-π Stacking
Acetylcholinesterase-6.2Trp84, Tyr334, His440π-π Stacking, Cation-π

This table is for illustrative purposes only and is not based on published experimental data for 1-(3-methyl-2-butenyl)piperazine.

Ligand-Induced Conformational Changes in Target Biomolecules

The binding of a ligand to a protein is not a simple lock-and-key mechanism; it is a dynamic process that often involves conformational changes in both the ligand and the protein. nih.govnih.gov These ligand-induced conformational changes are fundamental to the biological activity of the protein, leading to either activation or inhibition.

Upon binding of 1-(3-methyl-2-butenyl)piperazine, a protein target would likely undergo subtle yet significant structural adjustments. These changes can range from the reorientation of a few amino acid side chains in the binding pocket to larger-scale movements of entire protein domains. nih.gov

For example, the initial interaction might be driven by the electrostatic potential of the piperazine nitrogen atoms, drawing the ligand into the binding site. As the ligand settles into its preferred binding pose, the hydrophobic prenyl tail could displace water molecules and induce a conformational shift in nearby hydrophobic residues, leading to a more stable, lower-energy complex. This "induced fit" can be critical for the specificity and affinity of the interaction.

MD simulations are the primary tool for studying these dynamic changes. A simulation would typically show the root mean square deviation (RMSD) of the protein backbone atoms over time, indicating the stability of the protein-ligand complex. Fluctuations in specific regions of the protein, such as loops or helices adjacent to the binding site, would reveal the extent of ligand-induced conformational changes.

A hypothetical summary of findings from an MD simulation is provided in the table below.

Simulation Parameter (Hypothetical)Observation (Hypothetical)Implication (Hypothetical)
Protein RMSDStable after 10 nsThe complex is structurally stable.
Ligand RMSFLow for piperazine, higher for prenyl tailPiperazine is tightly bound, prenyl tail shows some flexibility.
Binding Site Residue FluctuationsIncreased flexibility in Loop 3Ligand binding induces a conformational change in this loop.
Hydrogen Bond AnalysisPersistent H-bonds with Asp114Key interaction for anchoring the ligand.

This table is for illustrative purposes only and is not based on published experimental data for 1-(3-methyl-2-butenyl)piperazine.

Analytical Methodologies for Research and Characterization of 1 3 Methyl 2 Butenyl Piperazine

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is indispensable for separating 1-(3-methyl-2-butenyl)piperazine from starting materials, byproducts, and other impurities that may be present after its synthesis. The choice of chromatographic method depends on the specific analytical goal, whether it is for qualitative identification, quantitative analysis, or preparative isolation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like piperazine (B1678402) derivatives. researchgate.netjfda-online.com For less volatile compounds, chemical derivatization can be employed to increase their volatility and improve their chromatographic behavior. jfda-online.com This process involves chemically modifying the analyte to make it more suitable for GC analysis. jfda-online.com

In the context of piperazine analysis, derivatization is often necessary to achieve good peak shape and sensitivity. jfda-online.com Common derivatization reagents include silylating agents, acylating agents, and alkylating agents. jfda-online.com For instance, the derivatization of amines with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) can produce derivatives with excellent gas chromatographic properties. mdpi.comnih.gov

The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). researchgate.net The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound. For piperazine derivatives, characteristic fragmentation patterns in the mass spectrum allow for their unambiguous identification. researchgate.net For example, studies on other piperazine derivatives, such as 1-benzylpiperazine (B3395278) (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), have demonstrated the utility of GC-MS in identifying and quantifying these compounds in various samples. nih.govnih.gov The selection of an appropriate capillary column, such as a Supelco Equity 5, and optimization of the temperature program are crucial for achieving good separation of piperazine derivatives and other components in a sample. rsc.org

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including piperazine derivatives. unodc.org Unlike GC, HPLC is suitable for non-volatile and thermally labile compounds, as the separation occurs in a liquid phase.

Several HPLC methods have been developed for the analysis of piperazine and its derivatives. unodc.orgnih.govjocpr.com Reversed-phase HPLC is a common mode where a nonpolar stationary phase (like C18) is used with a polar mobile phase. unodc.orgresearchgate.net However, due to the polar nature of piperazine, it may have little retention on standard C18 columns and elute with the solvent front. researchgate.net To address this, derivatization can be employed to increase the hydrophobicity of the molecule and improve its retention. jocpr.com For instance, derivatization with dansyl chloride or 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) produces derivatives that can be readily detected by fluorescence or UV detectors, respectively. nih.govjocpr.com

The choice of detector is crucial for the sensitivity and selectivity of the HPLC method. Diode array detectors (DAD) can provide spectral information, aiding in peak identification. researchgate.net Fluorescence detectors offer high sensitivity for fluorescently tagged derivatives. nih.gov The developed HPLC methods can be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure their reliability for quantitative analysis. researchgate.netjocpr.com For instance, a validated HPLC-UV method for a piperazine derivative demonstrated linearity in the range of 30 to 350 ppm with good accuracy and precision. jocpr.com

Table 1: HPLC Method Parameters for Piperazine Derivative Analysis

ParameterValue
ColumnChiralpak IC (250 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v)
Flow Rate1.0 mL/min
Column Temperature35°C
Detection Wavelength340 nm
Injection Volume10 µL
This table is based on a method developed for a piperazine derivative after derivatization with NBD-Cl. jocpr.com

Chiral Chromatography for Enantiomeric Excess Determination

Since 1-(3-methyl-2-butenyl)piperazine is a chiral molecule, it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of HPLC that is used to separate these enantiomers. This separation is critical in pharmaceutical research, as different enantiomers of a drug can have different pharmacological activities.

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantiomeric separation of piperazine derivatives. nih.gov For example, Chiracel OD and Chiralpak AD have been successfully employed for the resolution of various 1,4-disubstituted piperazine derivatives. nih.gov The choice of the mobile phase, often a mixture of an alkane and an alcohol, is crucial for achieving optimal separation. The separation factor (α) is a measure of the ability of the chiral column to separate the two enantiomers, with a higher value indicating better separation. nih.gov Another approach for separating enantiomers is through diastereomeric crystallization using a chiral acid. googleapis.com

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of 1-(3-methyl-2-butenyl)piperazine. These techniques are complementary to chromatographic methods and are essential for confirming the identity and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy : Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. The chemical shift (δ) of a proton is influenced by the electron density around it. For 1-(3-methyl-2-butenyl)piperazine, one would expect to see signals corresponding to the protons of the piperazine ring, the methyl groups of the prenyl moiety, the vinyl proton, and the methylene (B1212753) groups. For example, in related piperazine derivatives, the protons of the piperazine ring typically appear as broad signals in the range of 2.8 to 4.0 ppm. researchgate.net

¹³C NMR Spectroscopy : Carbon-13 NMR provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal. For 1-(3-methyl-2-butenyl)piperazine, one would expect to see signals for the carbons of the piperazine ring and the five carbons of the 3-methyl-2-butenyl (B1208987) group. The chemical shifts of the carbon atoms provide valuable structural information. For instance, the carbon atoms of the methyl groups in 3-methylbut-1-ene appear at a chemical shift of around 22.3 ppm. docbrown.info

Dynamic NMR studies on other piperazine derivatives have shown that these molecules can exist as conformers due to restricted rotation around the amide bond and chair-chair interconversion of the piperazine ring. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for the 3-Methyl-2-butenyl Group

Carbon AtomPredicted Chemical Shift (ppm)
C1'~60-70
C2'~120-130
C3'~130-140
C4' (Methyl)~18-25
C5' (Methyl)~25-30
These are approximate predicted values based on related structures.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

For 1-(3-methyl-2-butenyl)piperazine, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching : A band in the region of 3250-3500 cm⁻¹ corresponding to the secondary amine in the piperazine ring. dergipark.org.tr

C-H stretching : Bands in the region of 2800-3000 cm⁻¹ for the C-H bonds of the alkyl and alkenyl groups. dergipark.org.tr

C=C stretching : A band around 1650 cm⁻¹ for the carbon-carbon double bond in the prenyl group.

C-N stretching : Bands in the region of 1000-1350 cm⁻¹ for the carbon-nitrogen bonds of the piperazine ring. dergipark.org.tr

The IR spectrum of piperazine itself shows characteristic peaks that can be compared to those of its derivatives to identify structural changes. researchgate.netresearchgate.net

Table 3: Key IR Absorption Frequencies for 1-(3-Methyl-2-butenyl)piperazine

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
N-H (amine)Stretching3250 - 3500
C-H (alkane/alkene)Stretching2800 - 3000
C=C (alkene)Stretching~1650
C-N (amine)Stretching1000 - 1350
These are general expected ranges and can vary slightly based on the specific molecular environment.

X-ray Crystallography for Solid-State Structure Determination

The process requires the growth of a suitable single crystal of the compound or a co-crystal with another molecule. This crystal is then mounted in an X-ray diffractometer and bombarded with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. Sophisticated computer software is then used to solve the phase problem and generate an electron density map, from which the positions of the individual atoms can be determined.

As of the current literature survey, there are no publicly available X-ray crystal structures for 1-(3-methyl-2-butenyl)piperazine or its simple salts. While crystallographic data exists for more complex piperazine derivatives, the specific structure of this compound in the solid state remains to be experimentally determined and reported. The successful crystallization and subsequent X-ray diffraction analysis would provide invaluable insights into its molecular architecture.

Theoretical Research Applications and Preclinical Investigations of 1 3 Methyl 2 Butenyl Piperazine

Development of Pharmacological Probes for Receptor Characterization

The piperazine (B1678402) scaffold is a recognized privileged structure in drug discovery, known for its presence in compounds targeting a wide array of neurotransmitter receptors. nih.govijrrjournal.com Piperazine derivatives have been extensively studied for their interactions with receptors such as serotonin, dopamine (B1211576), and sigma receptors. nih.gov The substitution at the nitrogen atoms of the piperazine ring plays a crucial role in determining the affinity and selectivity for these receptors. ijrrjournal.com

The 1-(3-methyl-2-butenyl) moiety could serve as a key determinant for receptor interaction. The development of derivatives of 1-(3-methyl-2-butenyl)piperazine could lead to the creation of novel pharmacological probes. These probes would be instrumental in the characterization of receptor subtypes and their binding sites. For instance, radiolabeled versions of such compounds could be used in binding assays to map the distribution and density of specific receptors in different tissues.

Lead Optimization Strategies for Future Therapeutic Development (focus on non-clinical target validation)

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a lead compound to identify a preclinical candidate. For a compound like 1-(3-methyl-2-butenyl)piperazine, several lead optimization strategies could be employed to validate its potential against non-clinical targets.

Quantitative structure-activity relationship (QSAR) studies could be conducted on a series of 1-(3-methyl-2-butenyl)piperazine analogs to understand how structural modifications affect biological activity. nih.gov This information can guide the synthesis of new derivatives with improved potency and selectivity. Furthermore, computational modeling and molecular field analysis can provide insights into the substitutional requirements for favorable interactions with a biological target. nih.gov

The prenyl group itself offers opportunities for modification. Altering its structure or replacing it with other lipophilic groups could modulate the compound's pharmacokinetic and pharmacodynamic properties. The piperazine ring also allows for the introduction of various substituents at the second nitrogen atom, enabling the exploration of a wide chemical space to optimize target engagement and selectivity. nih.gov

Investigation in Defined In Vitro and Ex Vivo Biological Systems

The initial assessment of the biological activity of 1-(3-methyl-2-butenyl)piperazine and its derivatives would involve a battery of in vitro and ex vivo assays. These controlled experimental systems are essential for elucidating the mechanism of action and identifying potential therapeutic applications.

In Vitro Assays:

Receptor Binding Assays: To determine the affinity and selectivity of the compounds for a panel of receptors, radioligand binding assays are commonly employed. nih.gov

Functional Assays: These assays measure the functional response of a cell upon compound binding to a receptor, determining whether the compound acts as an agonist, antagonist, or inverse agonist.

Enzyme Inhibition Assays: The potential of the compounds to inhibit specific enzymes can be evaluated using various enzymatic assays.

Cell-Based Assays: The effects of the compounds on cellular processes such as proliferation, apoptosis, and signaling pathways can be studied in cultured cell lines. mdpi.comnih.govnih.gov For example, piperazine derivatives have been evaluated for their in vitro activity against various cancer cell lines and microbes. nih.govnih.gov

Ex Vivo Studies:

Isolated Tissue Preparations: The pharmacological effects of the compounds can be studied on isolated organs or tissues, providing insights into their physiological effects in a more complex biological environment.

Role in Experimental Animal Models for Mechanistic Studies (e.g., analgesia mechanisms, locomotor activity modulation)

In studies, the R(-)-isomer of this derivative demonstrated analgesic activity comparable to pentazocine (B1679294) in mice, rats, and dogs and was effective in reversing some of the actions of morphine. nih.gov Notably, this compound's analgesic activity required a significantly higher dose of the opioid antagonist naloxone (B1662785) for reversal compared to morphine, suggesting a different interaction with the opioid receptor system. nih.gov

Furthermore, the S(+) and R(-) isomers of this derivative exhibited contrasting effects on locomotor activity in mice. The S(+)-isomer and its racemate induced a Straub tail reaction and increased spontaneous locomotor activity, which are typical effects of opioid agonists. nih.gov In contrast, the R(-)-isomer did not produce these effects, indicating a different pharmacological profile. nih.gov These findings highlight the potential of 1-(3-methyl-2-butenyl)piperazine derivatives to modulate pain pathways and locomotor activity, making them valuable tools for mechanistic studies in these areas.

Animal ModelCompound DerivativeObserved EffectsReference
MiceR(-)-1-(3-methyl-2-butenyl)-4-[2-(3-hydroxyphenyl)-1-phenylethyl]-piperazineAnalgesic activity comparable to pentazocine; no significant increase in spontaneous locomotor activity. nih.gov
RatsR(-)-1-(3-methyl-2-butenyl)-4-[2-(3-hydroxyphenyl)-1-phenylethyl]-piperazineAnalgesic activity comparable to pentazocine. nih.gov
DogsR(-)-1-(3-methyl-2-butenyl)-4-[2-(3-hydroxyphenyl)-1-phenylethyl]-piperazineAnalgesic activity comparable to pentazocine. nih.gov
MonkeysR(-)-1-(3-methyl-2-butenyl)-4-[2-(3-hydroxyphenyl)-1-phenylethyl]-piperazineNo significant physical dependence liability. nih.gov

Biosynthetic Pathways and Natural Occurrence Research of Related Derivatives (e.g., in plant extracts or microbial metabolites)

The piperazine ring is a structural motif found in a variety of natural products, particularly alkaloids produced by fungi and marine organisms. nih.govrsc.org The biosynthesis of these piperazine alkaloids often involves complex enzymatic pathways. rsc.org Fungi, for example, are known to be prolific producers of piperazine alkaloids with diverse structures and biological activities. rsc.org

The 3-methyl-2-butenyl (B1208987) group, or prenyl group, is an isoprenoid unit that is frequently attached to natural products through a process called prenylation. nih.gov This modification is catalyzed by prenyltransferase enzymes and can significantly alter the biological properties of the parent molecule. Prenylated alkaloids, including those with an indole (B1671886) or other heterocyclic core, are a large and structurally diverse class of natural products. researchgate.netnih.gov

While the direct natural occurrence of 1-(3-methyl-2-butenyl)piperazine has not been explicitly reported, the existence of both piperazine-containing and prenylated natural products suggests that it or its derivatives could potentially be found in natural sources such as plant extracts or as metabolites of microorganisms. nih.govrsc.orgresearchgate.netnih.gov Research into the biosynthetic pathways of fungal and marine alkaloids could uncover the enzymatic machinery responsible for the prenylation of piperazine scaffolds, potentially leading to the identification of natural sources of 1-(3-methyl-2-butenyl)piperazine or providing a basis for its biotechnological production. rsc.orgresearchgate.netnih.gov

Future Research Directions and Emerging Paradigms for 1 3 Methyl 2 Butenyl Piperazine

Integration with Systems Biology and Omics Data for Comprehensive Understanding

A forward-thinking approach to understanding the biological interactions of 1-(3-Methyl-2-butenyl)piperazine involves moving beyond single-molecule, single-target analysis to a holistic, systems-level perspective. nih.gov Systems biology, which seeks to understand the complex interactions within biological systems, provides a framework for this comprehensive evaluation. nih.gov The integration of various "omics" technologies is fundamental to this approach, allowing for the simultaneous analysis of thousands of molecules and their influence on one another. nih.govnih.gov

A theoretical multi-omics study on 1-(3-Methyl-2-butenyl)piperazine would involve exposing a relevant biological system (e.g., a specific cell line) to the compound and measuring the subsequent changes across multiple molecular layers. nih.gov This allows researchers to construct a more complete model of the compound's effects and identify potential diagnostic markers or therapeutic targets. mdpi.com This integrated approach helps to unravel the complex network of biological pathways involved. mdpi.com

Table 1: Potential Omics Applications for Studying 1-(3-Methyl-2-butenyl)piperazine

Omics Field Description Potential Insights for 1-(3-Methyl-2-butenyl)piperazine
Genomics The study of the complete set of DNA (the genome), including all of its genes. nih.govmdpi.com Identification of genetic predispositions or resistance mechanisms related to the compound's activity.
Transcriptomics The analysis of the complete set of RNA transcripts (the transcriptome) produced by an organism. nih.govmdpi.com Revealing which genes are up- or down-regulated in response to the compound, indicating affected cellular pathways.
Proteomics The large-scale study of proteins (the proteome), particularly their structures and functions. nih.govmdpi.com Direct identification of protein targets the compound binds to and downstream effects on protein expression and modification.

| Metabolomics | The scientific study of the set of metabolites (the metabolome) present within an organism, cell, or tissue. nih.govmdpi.com | Understanding how the compound alters the metabolic profile of a system, which can reveal its mechanism of action. |

By integrating data from these diverse sources, researchers can build comprehensive models of the compound's biological activity, moving from a reductionist view to a holistic understanding. nih.govmdpi.com

Exploration of Novel Biological Targets and Polypharmacology

Research into piperazine (B1678402) derivatives has revealed their activity against a wide range of biological targets, including roles as antipsychotics, antidepressants, and antitumor agents. mdpi.com For instance, various derivatives have been investigated as inhibitors of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) mdpi.com and monoamine oxidase (MAO) enzymes. nih.gov This suggests that 1-(3-Methyl-2-butenyl)piperazine may also interact with multiple biological targets, a concept known as polypharmacology.

Future research should focus on screening 1-(3-Methyl-2-butenyl)piperazine against a broad panel of receptors, enzymes, and ion channels to uncover novel biological targets. This could reveal unexpected activities and provide new avenues for its application in research. Furthermore, understanding the polypharmacology of the compound is crucial. Instead of viewing interactions with multiple targets as a lack of specificity, this approach investigates how engaging multiple targets simultaneously might lead to a desired biological outcome.

A strategy for exploring this involves designing and synthesizing hybrid molecules. For example, researchers have successfully created hybrid compounds by linking piperazine moieties with other pharmacologically active scaffolds, such as 4-nitroimidazole (B12731) and 1,2,3-triazole, to create agents with potent activity. nih.gov A similar approach could be applied to 1-(3-Methyl-2-butenyl)piperazine, tethering it to other molecules to explore synergistic effects or to direct its activity toward specific target families.

Advanced Computational Design and In Silico Screening of Derivatives

Computational, or in silico, methods are indispensable tools for accelerating the design and evaluation of new chemical entities. jetir.org These techniques can be powerfully applied to 1-(3-Methyl-2-butenyl)piperazine to design novel derivatives with potentially enhanced or more specific activities.

One key method is the Quantitative Structure-Activity Relationship (QSAR) study. researchgate.net QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com For a series of derivatives based on the 1-(3-Methyl-2-butenyl)piperazine scaffold, a QSAR model could be developed to predict the activity of newly designed compounds, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com

Molecular docking is another critical in silico technique that predicts how a ligand (the compound) binds to the active site of a target protein. jetir.orgresearchgate.net This method can be used to screen libraries of virtual derivatives of 1-(3-Methyl-2-butenyl)piperazine against known or newly identified protein targets. The results, often given as a docking score, help estimate the binding affinity and identify key molecular interactions, guiding the design of more potent molecules. researchgate.net

Table 2: In Silico Techniques for Derivative Design

Technique Description Application to 1-(3-Methyl-2-butenyl)piperazine
Molecular Docking Predicts the preferred orientation of a molecule when bound to a second to form a stable complex. jetir.org Screening virtual derivatives against protein targets to predict binding affinity and mode.
QSAR Modeling Relates the quantitative chemical structure of a series of compounds to their biological activity. mdpi.comresearchgate.net Building predictive models to guide the design of derivatives with optimized activity.
ADME Prediction In silico prediction of Absorption, Distribution, Metabolism, and Elimination properties of a molecule. nih.gov Evaluating the drug-like properties of designed derivatives early in the research process to filter out compounds with poor pharmacokinetic profiles. nih.gov

| Molecular Dynamics (MD) Simulation | A computational method for analyzing the physical movements of atoms and molecules. researchgate.net | Simulating the stability of the compound-protein complex over time to validate docking results and understand binding dynamics. researchgate.net |

These computational approaches allow for the rapid and cost-effective evaluation of a vast chemical space, focusing laboratory resources on synthesizing and testing only the most promising derivatives of 1-(3-Methyl-2-butenyl)piperazine. researchgate.net

Development of Targeted Delivery Systems for Research Purposes (theoretical)

To precisely study the effects of 1-(3-Methyl-2-butenyl)piperazine at a specific site within a biological system (e.g., a particular organ or cell type), theoretical development of targeted delivery systems is a key future direction. Targeted delivery aims to transport a compound directly to its intended site of action, which can enhance its efficacy for research purposes and provide a clearer understanding of its localized effects. nih.gov

This concept, which evolved from Paul Ehrlich's "magic bullet" theory, now encompasses advanced nanomedicine platforms. nih.gov For research applications, encapsulating 1-(3-Methyl-2-butenyl)piperazine within a nanocarrier could enable its delivery to specific tissues or cells. These carriers can be designed to release their payload under specific conditions, allowing for controlled administration in experimental models. nih.gov

Potential carrier systems that could be theoretically explored for 1-(3-Methyl-2-butenyl)piperazine include:

Vesicular Carriers: These include systems like liposomes and niosomes, which are microscopic vesicles that can encapsulate compounds. They are advantageous for improving the solubility and stability of a compound. nih.gov

Polymeric Nanoparticles: These are solid colloidal particles made from polymers. The surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies or peptides) that recognize and bind to specific receptors on the surface of target cells.

Multiparticulate Carriers: These systems involve multiple small discrete units that can be tailored for specific release profiles. nih.gov

The development of such targeted systems for 1-(3-Methyl-2-butenyl)piperazine would be purely for research purposes, enabling investigators to probe the compound's biological effects with a high degree of spatial and temporal control within an experimental setting.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3-methyl-2-butenyl)piperazine, and how can reaction parameters be optimized?

  • Answer: Synthesis typically involves multistep reactions starting with substituted carboxylic acids (e.g., benzoic acid derivatives) through acyl chloride formation, bromination, and esterification . Optimization includes:
  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Reagent ratios: A 1:1.2 molar ratio of precursor to alkylating agent improves yield .
  • Purification: Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium) removes unreacted intermediates .
    Structural confirmation requires IR, HNMR, and GC-MS to validate purity (>95%) .

Q. Which analytical techniques are most reliable for quantifying 1-(3-methyl-2-butenyl)piperazine in biological matrices?

  • Answer:
  • HPLC with derivatization: Use 1-(2-methoxyphenyl)piperazine as a derivatizing agent to stabilize analytes and enhance UV detection .
  • Internal standards: p-Tolylpiperazine (pTP) minimizes matrix interference in hair or tissue samples .
  • Validation: Include calibration curves (0.1–50 ng/mg) and recovery tests (>85%) to ensure reproducibility .

Q. How can structural elucidation of 1-(3-methyl-2-butenyl)piperazine derivatives be systematically performed?

  • Answer: Combine spectroscopic and chromatographic methods:
  • IR spectroscopy: Identify functional groups (e.g., C-N stretches at 1,250–1,350 cm⁻¹) .
  • HNMR: Analyze proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm) .
  • GC-MS: Confirm molecular weight and fragmentation patterns (e.g., base peak at m/z 178 for the parent ion) .

Advanced Research Questions

Q. What experimental strategies address contradictory data in receptor binding studies of 1-(3-methyl-2-butenyl)piperazine analogs?

  • Answer:
  • Cross-validation: Compare radioligand displacement assays (e.g., dopamine D3 receptor) with functional assays (e.g., cAMP inhibition) to confirm target engagement .
  • Isomer purity checks: Use chiral HPLC to rule out confounding effects from stereoisomers (e.g., 1-(3-chlorophenyl)piperazine vs. 1-(4-chlorophenyl)piperazine) .
  • Meta-analysis: Reconcile discrepancies using computational docking (e.g., AutoDock Vina) to predict binding affinities .

Q. How can metabolic pathways of 1-(3-methyl-2-butenyl)piperazine be systematically mapped?

  • Answer:
  • In vitro models: Incubate with hepatic microsomes or primary hepatocytes to identify phase I/II metabolites .
  • LC-MS/MS profiling: Use high-resolution mass spectrometry (HRMS) to detect hydroxylated or N-dealkylated metabolites .
  • Cross-species comparison: Compare human, rat, and mouse metabolic profiles to predict interspecies variability .

Q. What computational tools are effective for predicting structure-activity relationships (SAR) in 1-(3-methyl-2-butenyl)piperazine derivatives?

  • Answer:
  • QSAR modeling: Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
  • Molecular dynamics (MD): Simulate ligand-receptor interactions (e.g., dopamine D3 receptor) to optimize substituent placement .
  • Database mining: Leverage PubChem BioAssay data to correlate structural motifs with bioactivity trends .

Q. How should researchers design stability studies for 1-(3-methyl-2-butenyl)piperazine under varying storage conditions?

  • Answer:
  • Forced degradation: Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions (pH 1–13) .
  • Stability-indicating assays: Use UPLC-PDA to monitor degradation products (e.g., oxidized piperazine rings) .
  • Long-term storage: Recommend inert atmospheres (N2) and −20°C storage to prevent hydrolytic cleavage .

Data Analysis and Interpretation

Q. What statistical approaches resolve variability in pharmacokinetic data for 1-(3-methyl-2-butenyl)piperazine?

  • Answer:
  • Non-compartmental analysis (NCA): Calculate AUC, Cmax, and t1/2 using Phoenix WinNonlin .
  • Population PK modeling: Apply nonlinear mixed-effects models (NONMEM) to account for inter-individual variability .
  • Bootstrap validation: Perform 1,000 iterations to assess parameter robustness .

Q. How can researchers differentiate between off-target effects and true bioactivity in high-throughput screens?

  • Answer:
  • Counter-screening: Test against unrelated targets (e.g., serotonin 5-HT2A receptor) to rule out promiscuity .
  • Cytotoxicity assays: Measure cell viability (e.g., MTT assay) at IC50 concentrations .
  • Chemical proteomics: Use affinity-based protein profiling (ABPP) to identify unintended interactors .

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